Cas no 795287-66-0 (2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide)

2-Chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide is a specialized organic compound featuring a chloroacetamide core linked to a substituted phenyl ring with a 4-chlorophenylsulfanyl group and a diethylsulfamoyl moiety. This structure confers reactivity suitable for selective chemical modifications, particularly in pharmaceutical and agrochemical synthesis. The presence of both chloro and sulfamoyl functional groups enhances its utility as an intermediate in the development of bioactive molecules. Its well-defined molecular architecture allows for precise control in coupling reactions, while the diethylsulfamoyl group contributes to solubility and stability in various reaction conditions. This compound is primarily valued for its potential in constructing complex sulfonamide-based derivatives with tailored biological or material properties.
2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide structure
795287-66-0 structure
Product Name:2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide
CAS No:795287-66-0
MF:C18H20Cl2N2O3S2
MW:447.399000167847
CID:5228990
PubChem ID:4836126
Update Time:2025-05-25

2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethyl sulfamoyl)phenyl}acetamide
    • Acetamide, 2-chloro-N-[2-[(4-chlorophenyl)thio]-5-[(diethylamino)sulfonyl]phenyl]-
    • 2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide
    • Inchi: 1S/C18H20Cl2N2O3S2/c1-3-22(4-2)27(24,25)15-9-10-17(16(11-15)21-18(23)12-19)26-14-7-5-13(20)6-8-14/h5-11H,3-4,12H2,1-2H3,(H,21,23)
    • InChI Key: GEZSYVDHONHARV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(S(N(CC)CC)(=O)=O)=CC=C1SC1=CC=C(Cl)C=C1)(=O)CCl

2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-17855-0.05g
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
0.05g
$262.0 2023-11-13
Enamine
EN300-17855-0.1g
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
0.1g
$392.0 2023-11-13
Enamine
EN300-17855-0.25g
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
0.25g
$559.0 2023-11-13
Enamine
EN300-17855-0.5g
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
0.5g
$879.0 2023-11-13
Enamine
EN300-17855-1.0g
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
1g
$1129.0 2023-06-02
Enamine
EN300-17855-2.5g
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
2.5g
$2211.0 2023-11-13
Enamine
EN300-17855-5.0g
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
5g
$3273.0 2023-06-02
Enamine
EN300-17855-10.0g
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
10g
$4852.0 2023-06-02
Aaron
AR028P4G-50mg
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
50mg
$386.00 2023-12-15
Aaron
AR028P4G-100mg
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
795287-66-0 95%
100mg
$564.00 2023-12-15

Additional information on 2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide

Professional Introduction to Compound with CAS No. 795287-66-0 and Product Name: 2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide

The compound identified by the CAS number 795287-66-0 and the product name 2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including chloro, sulfanyl, and diethylsulfamoyl substituents, contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration.

In recent years, the development of novel therapeutic agents has been heavily influenced by the synthesis of complex organic molecules that exhibit high selectivity and efficacy. The structure of 2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide aligns well with this trend, as it incorporates elements that are frequently observed in bioactive compounds. Specifically, the chloro group and the sulfanyl moiety are known to enhance binding affinity to biological targets, while the diethylsulfamoyl group introduces additional pharmacological potential.

One of the most compelling aspects of this compound is its ability to interact with biological systems in a targeted manner. The chlorophenyl scaffold, a common feature in many pharmacologically active molecules, is particularly noteworthy for its role in modulating enzyme activity and receptor binding. Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR), and compounds like 2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide serve as excellent models for understanding these relationships.

Recent studies have demonstrated that derivatives of this compound exhibit promising properties in preclinical models. For instance, modifications to the diethylsulfamoyl group have shown enhanced solubility and bioavailability, which are critical factors for drug development. Additionally, computational modeling has been employed to predict the binding interactions of this molecule with various biological targets, providing valuable insights into its potential therapeutic applications.

The synthesis of 2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the desired framework. These methods not only ensure high yield but also minimize unwanted byproducts, making the process both efficient and scalable.

The pharmacological profile of this compound is further enhanced by its ability to undergo metabolic transformations that do not significantly alter its bioactivity. This characteristic is particularly important for drugs that require prolonged circulation within the body. Additionally, the presence of multiple functional groups allows for facile derivatization, enabling researchers to fine-tune properties such as potency and selectivity.

In conclusion, 2-chloro-N-{2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl}acetamide represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design of next-generation therapeutics.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.